(R)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PROPIONIC ACID ETHYL ESTER
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Overview
Description
Ethyl ®-2-(tert-butyldimethylsilyloxy)propionate is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propionate ester. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-2-(tert-butyldimethylsilyloxy)propionate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether. The esterification of the resulting silyl ether with ethyl chloroformate or ethyl bromoacetate in the presence of a base like triethylamine completes the synthesis .
Industrial Production Methods
Industrial production methods for ethyl ®-2-(tert-butyldimethylsilyloxy)propionate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the tert-butyldimethylsilyl group into various substrates, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(tert-butyldimethylsilyloxy)propionate can undergo several types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to a hydroxyl group using reagents like tetrabutylammonium fluoride (TBAF).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Various silylating agents or deprotecting agents under mild conditions.
Major Products Formed
Oxidation: Formation of the corresponding hydroxyl compound.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new silyl ethers or other protected derivatives.
Scientific Research Applications
Ethyl ®-2-(tert-butyldimethylsilyloxy)propionate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of biologically active compounds and as a protecting group for sensitive hydroxyl functionalities.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl ®-2-(tert-butyldimethylsilyloxy)propionate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps, allowing for the selective modification of other functional groups. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Ethyl ®-2-(tert-butyldimethylsilyloxy)propionate can be compared with other silyl-protected compounds, such as:
Ethyl ®-2-(trimethylsilyloxy)propionate: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group. The tert-butyldimethylsilyl group provides greater steric hindrance and stability.
Ethyl ®-2-(tert-butyldiphenylsilyloxy)propionate: Contains a tert-butyldiphenylsilyl group, which offers even greater steric protection but may be more challenging to remove.
Ethyl ®-2-(methoxymethylsilyloxy)propionate: Features a methoxymethylsilyl group, which is less sterically hindered and easier to remove but provides less protection.
Ethyl ®-2-(tert-butyldimethylsilyloxy)propionate stands out due to its balance of stability, ease of removal, and steric protection, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C11H24O3Si |
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Molecular Weight |
232.39 g/mol |
IUPAC Name |
ethyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m1/s1 |
InChI Key |
KOBAXFIJEBLKRZ-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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